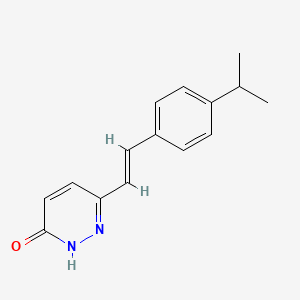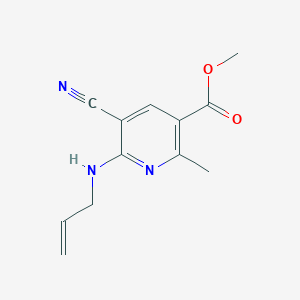
6-(4-Isopropylstyryl)-3-pyridazinol
Descripción general
Descripción
6-(4-Isopropylstyryl)-3-pyridazinol is a chemical compound with the molecular formula C15H18N2O . It is a derivative of pyridazinone, a class of organic compounds that contain a pyridazinone moiety, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 6-(4-Isopropylstyryl)-3-pyridazinol and similar compounds often involves the use of anil synthesis . This process involves the reaction of para-tolyl-substituted heterocycles, such as pyrimidines, with Schiff bases from aromatic and heterocycle aldehydes and aniline or 2- or 4-chloroanilines in anhydrous DMF in the presence of strong bases .Molecular Structure Analysis
The molecular structure of 6-(4-Isopropylstyryl)-3-pyridazinol is characterized by the presence of a pyridazinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The compound also contains an isopropylstyryl group, which is a type of phenyl group that has been substituted with an isopropyl group .Direcciones Futuras
The future directions for research on 6-(4-Isopropylstyryl)-3-pyridazinol and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For example, there is growing interest in the synthesis of substituted pyrimidines with an extended chain of delocalized π-bonds due to their potential use in the design of new organic optical materials and preparations for biomedical applications . Additionally, the synthesis of borinic acid derivatives, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, has been a recent focus of research .
Propiedades
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-11H,1-2H3,(H,17,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQXWHIKCKUEJN-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[({[1-(4-nitrophenyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3122360.png)

![7-(4-Phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3122378.png)
![6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B3122380.png)
![N'-[7-(4-methoxystyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethyliminoformamide](/img/structure/B3122382.png)
![N'-(6-(4-chlorophenyl)-2-{[(dimethylamino)methylene]amino}[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyliminoformamide](/img/structure/B3122393.png)
![N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3122397.png)
![3-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2-pyrazinecarbonitrile](/img/structure/B3122414.png)


![[6-Phenoxy-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122445.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B3122454.png)
![[6-Methoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3122458.png)
![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B3122466.png)